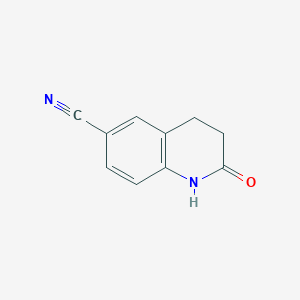

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Description

Properties

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJAWZROXAVJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570784 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159053-44-8 | |

| Record name | 1,2,3,4-Tetrahydro-2-oxo-6-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159053-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile and Its Analogs

This guide provides a comprehensive technical overview of the potential biological activities of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile. Given the nascent stage of research on this specific molecule, this document synthesizes data from structurally related compounds to forecast its therapeutic potential and outlines a rigorous experimental framework for its evaluation. This paper is intended for researchers, scientists, and drug development professionals.

Introduction: The Tetrahydroquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline (THQ) core is a prominent structural motif found in numerous natural products and synthetic pharmaceuticals.[1] Its unique three-dimensional structure allows for diverse substitutions, leading to a wide array of pharmacological activities. Derivatives of the broader tetrahydroisoquinoline (THIQ) and tetrahydroquinoline scaffolds have demonstrated significant therapeutic potential, exhibiting activities such as antitumor, antiviral, anti-inflammatory, and neuroprotective effects.[2][3][4] The introduction of a 2-oxo group and a 6-carbonitrile moiety to the THQ backbone, as in this compound, presents a novel chemical entity with intriguing possibilities for biological interaction.

Predicted Biological Activities and Mechanistic Rationale

While direct studies on this compound are limited, the known bioactivities of analogous compounds provide a strong foundation for predicting its potential therapeutic applications.

Anticancer Activity: Targeting Tumor Metabolism

A compelling area of investigation for this compound is its potential as an anticancer agent. Structurally similar molecules, specifically 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides, have been identified as activators of the M2 isoform of pyruvate kinase (PKM2).[5] PKM2 is a key enzyme in tumor metabolism, and its activation can reprogram cancer cells away from anabolic metabolism, thereby inhibiting cell proliferation.[5] The electron-withdrawing nature of the 6-carbonitrile group in our target compound may influence its binding to and activation of PKM2.

Hypothesized Signaling Pathway:

Caption: Hypothesized activation of pyruvate kinase M2 (PKM2) by this compound.

Antiviral and Antimicrobial Potential

Derivatives of the closely related tetrahydroisoquinoline scaffold have shown promising activity against a range of viruses, including coronaviruses, and various bacterial and fungal strains.[2][6] The mechanism of action for these compounds often involves the inhibition of key viral or bacterial enzymes or the disruption of microbial cell membranes. The cationic properties that can be introduced in derivatives of these scaffolds can enhance their antimicrobial efficacy.[6]

A Framework for Experimental Validation

A systematic evaluation of the biological activity of this compound is essential. The following section details key experimental protocols.

Synthesis of this compound

The synthesis of the tetrahydroquinoline core can be achieved through various established methods, such as the Pictet-Spengler reaction or Bischler-Napieralski cyclization followed by reduction.[7][8] Domino reactions have also emerged as an efficient strategy for constructing this scaffold.[1] The introduction of the 6-carbonitrile group can be accomplished through standard aromatic substitution reactions on a suitable precursor.

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of the target compound.

In Vitro Biological Assays

A tiered approach to in vitro screening is recommended to efficiently assess the compound's biological activity.

Table 1: Recommended In Vitro Assays

| Activity | Assay | Principle | Positive Controls |

| Anticancer | PKM2 Activation Assay | Measures the enzymatic activity of PKM2 in the presence of the compound. | Fructose-1,6-bisphosphate |

| Cell Viability Assay (e.g., MTT, CellTiter-Glo®) | Quantifies the number of viable cells in a culture after treatment with the compound. | Doxorubicin | |

| Antiviral | Plaque Reduction Assay | Determines the reduction in viral plaques in cell culture monolayers upon compound treatment. | Remdesivir (for SARS-CoV-2) |

| Antibacterial | Minimum Inhibitory Concentration (MIC) Assay | Determines the lowest concentration of the compound that inhibits visible bacterial growth. | Ampicillin, Ciprofloxacin |

| Antifungal | Broth Microdilution Assay | Determines the MIC of the compound against fungal strains. | Nystatin, Fluconazole |

Step-by-Step Protocol: PKM2 Activation Assay

-

Reagent Preparation: Prepare assay buffer, recombinant human PKM2 enzyme, phosphoenolpyruvate (PEP), ADP, and lactate dehydrogenase (LDH).

-

Compound Preparation: Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions in assay buffer.

-

Assay Plate Setup: Add assay buffer, LDH, NADH, and the test compound or control to a 96-well plate.

-

Enzyme Addition: Add recombinant PKM2 to each well to initiate the reaction.

-

Substrate Addition: Add a mixture of PEP and ADP to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to PKM2 activity.

-

Data Analysis: Calculate the rate of reaction for each compound concentration and determine the EC50 (half-maximal effective concentration) for PKM2 activation.

Physicochemical Properties and Druggability

A preliminary assessment of the compound's physicochemical properties is crucial for its development as a potential drug candidate.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance |

| Molecular Weight | ~186.2 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five). |

| LogP | 1.5 - 2.5 | Indicates good membrane permeability. |

| Hydrogen Bond Donors | 1 | Contributes to solubility and target binding. |

| Hydrogen Bond Acceptors | 2 | Contributes to solubility and target binding. |

| Topological Polar Surface Area (TPSA) | ~55 Ų | Suggests good oral absorption. |

Future Directions and Conclusion

The exploration of this compound presents a promising avenue for the discovery of novel therapeutic agents. The initial focus should be on validating its predicted anticancer activity through the activation of PKM2. Should these studies yield positive results, further investigations into its antiviral and antimicrobial properties would be warranted. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications at various positions of the tetrahydroquinoline ring, will be crucial for optimizing potency and selectivity.[4]

References

- Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds.

- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.

- 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruv

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central.

- Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simul

- Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid.

- Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal.

- Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxyl

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

Unveiling the Enigmatic Mechanism of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold represents a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent antitumor, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth exploration of the potential mechanisms of action of a key derivative, 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile, and its analogs. By synthesizing data from extensive preclinical research, we will dissect the core signaling pathways modulated by this compound class, detail robust experimental protocols for mechanism-of-action studies, and provide expert insights into the causality behind experimental design. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Therapeutic Promise of the 2-Oxo-Tetrahydroquinoline Core

The quinoline and its partially saturated derivatives, such as the 2-oxo-1,2,3,4-tetrahydroquinoline core, are foundational scaffolds in the development of therapeutic agents.[1][2] The inherent structural features of this bicyclic system allow for diverse chemical modifications, leading to compounds with a wide array of pharmacological effects. While the precise mechanism of action for this compound is an active area of investigation, a significant body of research on structurally related analogs points towards several key cellular processes that are likely modulated by this compound.

Emerging evidence suggests that one of the potential targets for this class of molecules is the M2 isoform of pyruvate kinase (PKM2), a critical enzyme in cancer metabolism.[3] Activation of PKM2 can reprogram cancer cell metabolism, representing a promising therapeutic strategy. Furthermore, extensive studies on 2-oxo-quinoline derivatives have revealed their capacity to induce programmed cell death (apoptosis), trigger cell cycle arrest, and modulate key signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR axis.[4][5][6] Additionally, anti-inflammatory and antibacterial activities have been reported for the broader quinoline class, suggesting a multifaceted pharmacological profile for this compound.[7][8][9][10]

This guide will systematically explore these potential mechanisms, providing the scientific community with a robust framework for investigating this promising compound and its derivatives.

Elucidating the Anticancer Mechanism of Action

The most extensively documented therapeutic potential of 2-oxo-tetrahydroquinoline derivatives lies in their anticancer activity. The mechanistic underpinnings of this activity appear to be multifactorial, converging on the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A hallmark of many effective anticancer agents is their ability to induce apoptosis in malignant cells. Several 2-oxo-quinoline derivatives have been shown to trigger this process through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6]

A representative compound from a study on 2-oxo-quinoline derivatives was found to induce apoptosis by increasing the production of intracellular reactive oxygen species (ROS) and calcium (Ca2+), which in turn affected associated enzymes and genes.[4] This particular study highlighted the induction of apoptosis and G2/M phase arrest in HepG2 cells.[4][11] Further investigation revealed that the pro-apoptotic protein Bax was upregulated, while the anti-apoptotic protein Bcl-2 was downregulated, leading to the release of mitochondrial cytochrome c into the cytosol.[11]

This protocol provides a reliable method for quantifying apoptosis by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]

Causality and Self-Validation: This dual-staining method is built on the principle that early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation. The inclusion of unstained, single-stained, and positive controls (cells treated with a known apoptosis inducer) ensures the validity of the gating strategy and compensation settings on the flow cytometer.

Step-by-Step Methodology: [5][13]

-

Cell Preparation:

-

Seed cells in a 6-well plate and treat with varying concentrations of this compound for 24-48 hours. Include a vehicle-only control.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle, non-enzymatic cell dissociation buffer to maintain membrane integrity.

-

Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analyze the samples on a flow cytometer as soon as possible. Excite FITC at 488 nm and measure emission at approximately 530 nm. Excite PI at 488 nm and measure emission at >575 nm.

-

Use single-color controls to set up fluorescence compensation.

-

Gate the cell population based on forward and side scatter to exclude debris.

-

Analyze the fluorescence data to quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, 2-oxo-tetrahydroquinoline derivatives frequently cause cell cycle arrest, preventing cancer cells from completing the division process. The most commonly observed point of arrest is the G2/M phase.[4][6][11] This disruption of the cell cycle is a key mechanism for inhibiting tumor growth.

This protocol details the use of propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.[1][6][11][15]

Causality and Self-Validation: PI stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. Cells in the G0/G1 phase have a 2n DNA content, while cells in the G2/M phase have a 4n DNA content. Cells in the S phase, actively replicating their DNA, will have a DNA content between 2n and 4n. To ensure that only DNA is stained, treatment with RNase A is crucial to eliminate any PI binding to RNA.[6] The protocol's validity is ensured by analyzing a sufficiently large number of cells to generate statistically robust histograms and by using software models to deconvolute the G0/G1, S, and G2/M populations.

Step-by-Step Methodology: [1][6]

-

Cell Preparation and Fixation:

-

Culture and treat cells with this compound as described for the apoptosis assay.

-

Harvest the cells and wash once with ice-cold PBS.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at 4°C for at least 2 hours (can be stored for several weeks).

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, collecting the fluorescence signal from the PI in the linear mode.

-

Gate on single cells to exclude doublets and aggregates.

-

Generate a histogram of PI fluorescence intensity.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many cancers.[4][16][17][18] Several studies have implicated 2-oxo-tetrahydroquinoline derivatives as inhibitors of this critical pathway.[5]

Western blotting is an indispensable technique for examining the phosphorylation status and expression levels of proteins within a signaling cascade, thereby providing direct evidence of pathway modulation.[2][19][20]

Causality and Self-Validation: This protocol is based on the principle of separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then detecting specific proteins using antibodies. The phosphorylation of Akt (at Ser473 and Thr308) and downstream targets like mTOR and S6 ribosomal protein are key indicators of pathway activation. A decrease in the phosphorylated forms of these proteins upon treatment with this compound, without a significant change in the total protein levels, provides strong evidence of pathway inhibition. A loading control (e.g., β-actin or GAPDH) is essential to ensure equal protein loading between lanes, validating the observed changes in protein levels.

Step-by-Step Methodology:

-

Protein Extraction:

-

Treat cells with the compound as previously described.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on a polyacrylamide gel by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR, total mTOR, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.

-

Emerging and Secondary Mechanisms of Action

Beyond the well-established anticancer effects, the 2-oxo-tetrahydroquinoline scaffold holds promise for other therapeutic applications.

Activation of Pyruvate Kinase M2 (PKM2)

As mentioned, 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides have been identified as activators of PKM2.[3] PKM2 is a key enzyme in glycolysis and is predominantly expressed in cancer cells in a low-activity dimeric form, which promotes the diversion of glycolytic intermediates into biosynthetic pathways. Small molecule activators can stabilize the highly active tetrameric form of PKM2, thereby reprogramming cancer cell metabolism and inhibiting tumor growth.

This assay measures the ATP produced by the PKM2-catalyzed reaction, providing a direct measure of enzyme activity.[21][22][23]

Causality and Self-Validation: The assay couples the pyruvate kinase reaction (conversion of ADP to ATP) with a luciferase reaction. The amount of light produced by luciferase is directly proportional to the amount of ATP generated, and therefore, to the activity of PKM2. The use of a known allosteric activator, such as fructose-1,6-bisphosphate (FBP), serves as a positive control to validate the assay's performance. A no-enzyme control and a no-substrate control are essential for background subtraction and ensuring the signal is specific to PKM2 activity.

Step-by-Step Methodology: [21]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2).

-

Prepare stock solutions of recombinant human PKM2, ADP, and phosphoenolpyruvate (PEP).

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, PEP, and ADP to each well.

-

Add serial dilutions of this compound or a vehicle control. Include a positive control with a known PKM2 activator (e.g., FBP).

-

Initiate the reaction by adding the PKM2 enzyme to all wells except the no-enzyme control.

-

Incubate for 30 minutes at room temperature.

-

-

Detection:

-

Add a commercially available ATP detection reagent (e.g., Kinase-Glo®) to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no-enzyme control) from all readings.

-

Calculate the fold activation relative to the vehicle control.

-

Plot the fold activation versus the compound concentration and fit the data to a dose-response curve to determine the AC50 (concentration required for 50% of maximal activation).

-

Anti-inflammatory Activity: Inhibition of the NLRP3 Inflammasome

Recent studies have shown that certain quinoline analogues are potent inhibitors of the NLRP3 inflammasome.[24] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

This protocol describes a two-step in vitro method to assess the inhibitory effect of a compound on NLRP3 inflammasome activation in macrophage cell lines (e.g., THP-1) or primary macrophages.[25][26][27][28]

Causality and Self-Validation: The two-signal model for NLRP3 activation provides a robust system for studying inhibitors. The first signal (priming), typically with lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-IL-1β. The second signal (activation), such as ATP or nigericin, triggers the assembly of the inflammasome complex and caspase-1 activation. The primary readout, the level of secreted IL-1β in the cell culture supernatant, is a direct measure of inflammasome activity. The validity of the assay is confirmed by including a positive control (LPS + activator) and a negative control (LPS only), and by assessing cell viability to rule out non-specific cytotoxicity.

Step-by-Step Methodology: [25][27]

-

Cell Culture and Priming (Signal 1):

-

Plate macrophages (e.g., PMA-differentiated THP-1 cells) in a 96-well plate.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

-

-

Inhibition and Activation (Signal 2):

-

Pre-incubate the primed cells with various concentrations of this compound for 1 hour.

-

Add an NLRP3 activator, such as ATP (5 mM) or nigericin (10 µM), and incubate for an additional 1-2 hours.

-

-

Quantification of IL-1β Release:

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of IL-1β release for each compound concentration relative to the positive control (LPS + activator).

-

Determine the IC50 value by plotting the percentage inhibition against the compound concentration.

-

Antibacterial Activity

Quinoline derivatives have a long history as antibacterial agents, with fluoroquinolones being a prominent example. Their primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[9][29] Some novel quinoline derivatives have also been shown to disrupt bacterial membranes or target other essential bacterial processes like the FtsZ protein involved in cell division.[3][15][30]

Data Summary and Conclusion

The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is a versatile platform for the development of novel therapeutics. The data presented in this guide, synthesized from numerous studies on analogous compounds, strongly suggest that this compound likely exerts its primary anticancer effects through the induction of apoptosis and G2/M cell cycle arrest, potentially via inhibition of the PI3K/Akt/mTOR signaling pathway.

Table 1: Representative Anticancer Activity of Tetrahydroquinoline Derivatives

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 20d | HCT-116 | Colon | 12.04 ± 0.57 | [31] |

| 20d | A-549 | Lung | 12.55 ± 0.54 | [31] |

| 19b | HCT-116 | Colon | 13.49 ± 0.20 | [31] |

| 19b | A-549 | Lung | 15.69 ± 2.56 | [31] |

| 19c | HCT-116 | Colon | 12.96 ± 2.68 | [31] |

| GM-3-121 | MCF-7 | Breast | 0.43 (µg/mL) | [32] |

| GM-3-121 | MDA-MB-231 | Breast | 0.37 (µg/mL) | [32] |

| GM-3-121 | Ishikawa | Endometrial | 0.01 (µg/mL) | [32] |

| Compound 2 | HCT116 | Colon | 0.34 | [33] |

| 8g | MCF-7 | Breast | 1.2 ± 0.2 | [34] |

| 8g | Panc-1 | Pancreatic | 1.4 ± 0.2 | [34] |

Furthermore, the potential for this compound to act as a PKM2 activator, an NLRP3 inflammasome inhibitor, or an antibacterial agent warrants further investigation and opens up exciting avenues for drug discovery. The experimental protocols detailed herein provide a robust and validated framework for elucidating the precise molecular mechanisms of this compound and for advancing the development of this promising class of molecules into next-generation therapeutics.

References

-

Yu, Y. C., Kuang, W. B., Huang, R. Z., Fang, Y. L., Zhang, Y., Chen, Z. F., & Ma, X. L. (2017). Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. MedChemComm, 8(6), 1158–1172. [Link]

-

Yu, Y. C., Kuang, W. B., Huang, R. Z., Fang, Y. L., Zhang, Y., Chen, Z. F., & Ma, X. L. (2017). Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. MedChemComm, 8(6), 1158–1172. Available from: [Link]

-

Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

Bansal, R., & Sharma, D. (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry, 20(34), 4271–4291. [Link]

-

Tew, J. G., Hock, T., & El-Khoueiry, A. (2022). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Cancers, 14(19), 4703. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

-

University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

- Jiang, B., et al. (2011). 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & Medicinal Chemistry Letters, 21(21), 6322-6327.

-

Singh, P., & Kumar, A. (2025, August 6). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. Retrieved from [Link]

-

BPS Bioscience. (n.d.). PKM2 Kinase Activation Assay Kit. Retrieved from [Link]

-

UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

- Carbone, F., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. International Journal of Molecular Sciences, 22(12), 6404.

- Sun, P., et al. (2025). Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. European Journal of Medicinal Chemistry, 285, 117466.

-

University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

-

Hollingsworth, L. R., & Harper, J. W. (2024, April 12). Assaying NLRP3-mediated LDH and IL-1β release. protocols.io. [Link]

-

ResearchGate. (2025, September 12). (PDF) PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Retrieved from [Link]

- Saller, B. S., et al. (2021). Methods to Activate the NLRP3 Inflammasome. Methods in Molecular Biology, 2371, 169-195.

- Li, X., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548.

-

Frontiers. (2024, February 15). Editorial: Oncogenic PI3KT/Akt/mTOR pathway alterations, ROS homeostasis, targeted cancer therapy and drug resistance. Retrieved from [Link]

-

Zhang, S. S., Tan, Q. W., & Guan, L. P. (2021). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Mini Reviews in Medicinal Chemistry, 21(16), 2261–2275. [Link]

-

University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

- Al-Ostath, A., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)

- Wang, C., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases, 3(11), 819–824.

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

- Akyuz, G., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48113–48130.

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Retrieved from [Link]

-

ResearchGate. (2024, December 16). Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. Retrieved from [Link]

- Huang, Y., et al. (2023).

- Maciejewska, N., et al. (2022).

- Kay, C., et al. (2021). A comprehensive guide for studying inflammasome activation and cell death. Journal of Leukocyte Biology, 110(3), 475–493.

- Patil, R., et al. (2015). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 20(5), 8444–8467.

-

BPS Bioscience. (n.d.). PKM2 Kinase Inhibition Assay Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. Retrieved from [Link]

Sources

- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 2. Apoptosis western blot guide | Abcam [abcam.com]

- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. benthamdirect.com [benthamdirect.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. bosterbio.com [bosterbio.com]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. astx.com [astx.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 26. researchgate.net [researchgate.net]

- 27. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents [mdpi.com]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Tetrahydroquinoline Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: The Enduring Relevance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This nitrogen-containing heterocycle is not merely a synthetic curiosity but a recurring structural motif in a vast array of natural products and pharmacologically potent molecules.[1][2][3] Its rigid, partially saturated framework provides an ideal three-dimensional canvas for orienting functional groups in precise vectors, enabling high-affinity interactions with a multitude of biological targets. This guide eschews a conventional, linear review in favor of a strategic, in-depth exploration of the core principles and cutting-edge methodologies that empower the modern medicinal chemist to harness the power of the THQ core. We will delve into the causality behind synthetic choices, dissect key reaction mechanisms, and provide actionable protocols, grounding our discussion in the authoritative literature that shapes the field.

Part 1: The Pharmacological Mandate for Tetrahydroquinoline Synthesis

The driving force behind the relentless innovation in THQ synthesis is the scaffold's remarkable biological versatility. Derivatives have been shown to possess a wide spectrum of activities, making them critical leads in numerous therapeutic areas.[1][4][5]

1.1. A Spectrum of Therapeutic Potential

The THQ nucleus is a cornerstone in the development of agents targeting some of the most challenging diseases:

-

Anticancer Activity: THQ derivatives have demonstrated significant potential as cytotoxic agents, acting through diverse mechanisms such as the inhibition of tubulin polymerization, induction of apoptosis, and modulation of critical signaling pathways like PI3K/AKT/mTOR.[6][7][8]

-

Neuroprotection and CNS Activity: The scaffold is integral to compounds designed as ligands for various central nervous system receptors, showing promise in the treatment of Alzheimer's disease and other neurodegenerative disorders.[1]

-

Antimicrobial and Antiviral Properties: Novel THQ analogs have been identified with potent activity against various bacterial, fungal, and viral pathogens, including HIV.[1][4]

-

Anti-inflammatory and Antioxidant Effects: Many THQ derivatives exhibit significant anti-inflammatory and radical-scavenging properties, positioning them as candidates for treating chronic inflammatory conditions.[1]

This broad utility is not accidental; it stems from the core's ability to be functionalized at multiple positions, allowing for the fine-tuning of electronic properties, lipophilicity, and steric bulk to achieve target-specific affinity and selectivity.

Part 2: Strategic Blueprints for Tetrahydroquinoline Construction

The synthesis of the THQ core has evolved from classical hydrogenation to highly sophisticated, stereocontrolled, and atom-economical strategies. The choice of synthetic route is a critical decision dictated by the desired substitution pattern, stereochemical complexity, and scalability.

2.1. Foundational & Domino Strategies: Building the Core Efficiently

The most direct method for accessing the THQ scaffold is the hydrogenation of the corresponding quinoline .[9] While effective for simple derivatives, this approach is often limited by the availability of the quinoline precursor and can lack regioselectivity in substituted systems.

To overcome these limitations, chemists have turned to domino (or cascade) reactions , which enable the construction of complex molecules in a single operation without isolating intermediates.[10] These processes are highly valued for their efficiency and adherence to the principles of green chemistry. A prime example is the reductive cyclization of 2-nitroaryl ketones, where a catalytic reduction of the nitro group initiates an intramolecular cyclization and subsequent reduction to yield the THQ ring system with high diastereoselectivity.[10]

Diagram 1: General Domino Reaction Workflow

This diagram illustrates the principle of a domino reaction, where a single starting material undergoes a series of intramolecular transformations to form the final product without the need for intermediate workups, enhancing synthetic efficiency.

Caption: A conceptual workflow for domino synthesis of THQs.

2.2. Multicomponent Reactions (MCRs): The Power of Convergence

MCRs are a cornerstone of modern synthetic chemistry, allowing for the assembly of complex products from three or more simple starting materials in a one-pot reaction.[11] This approach maximizes synthetic efficiency and rapidly generates molecular diversity.[11][12]

The Povarov reaction , an aza-Diels-Alder reaction, is arguably the most powerful MCR for synthesizing THQs.[13] It typically involves the [4+2] cycloaddition of an electron-rich alkene with an in situ-generated imine (from an aniline and an aldehyde). The power of this reaction lies in its ability to create multiple C-C and C-N bonds and set up to three contiguous stereocenters in a single, convergent step.[13][14]

2.3. Asymmetric Synthesis: The Imperative of Chirality

As most biological targets are chiral, the enantioselective synthesis of THQs is of paramount importance for developing effective and safe pharmaceuticals. Significant progress has been made in organocatalytic and metal-catalyzed asymmetric methods.

-

Organocatalytic Approaches: Chiral phosphoric acids and other organocatalysts have emerged as powerful tools for enantioselective THQ synthesis.[14][15] These catalysts can activate substrates through hydrogen bonding or the formation of chiral ion pairs, directing the approach of reactants to control the stereochemical outcome.[16] For instance, chiral phosphoric acids can catalyze the asymmetric reduction of a cyclized intermediate using a Hantzsch ester as a mild hydride source.[15]

-

Aza-Michael Reactions: The conjugate addition of anilines to α,β-unsaturated carbonyl compounds, known as the aza-Michael reaction, provides a robust method for creating a key C-N bond. When catalyzed by a chiral entity, this reaction can set the stereocenter at the C2 or C3 position, which then directs the subsequent cyclization to form the chiral THQ ring.[17][18]

-

Catalytic "Borrowing Hydrogen" Methodology: This elegant and sustainable strategy utilizes a catalyst (e.g., manganese or ruthenium pincer complexes) to temporarily "borrow" hydrogen from a simple alcohol, converting it to an intermediate aldehyde or ketone.[19][20] This intermediate then reacts with an amine (like a 2-aminobenzyl alcohol) to form an imine, which undergoes cyclization. The catalyst then returns the "borrowed" hydrogen to reduce the cyclic intermediate, yielding the final THQ product. The only byproduct is water, making it a highly atom-economical process.[19]

Diagram 2: The Catalytic Borrowing Hydrogen Cycle

This diagram outlines the key steps in the borrowing hydrogen methodology, a green chemistry approach where an alcohol serves as an alkylating agent via a temporary oxidation-reduction cycle.

Caption: The atom-economical "Borrowing Hydrogen" cycle for THQ synthesis.

Part 3: Field-Proven Experimental Protocols

Theoretical knowledge must be paired with practical, reproducible methodologies. The following protocols are representative of the robust strategies discussed, providing a validated starting point for laboratory synthesis.

3.1. Protocol 1: One-Pot Multicomponent Synthesis of a Substituted Tetrahydroquinoline via Povarov Reaction

This protocol describes a general, acid-catalyzed three-component reaction to construct a 4-aryl-substituted THQ. The causality for this choice is its high convergence and ability to rapidly build molecular complexity from simple, commercially available starting materials.[13]

Methodology:

-

Reactant Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the aniline derivative (1.0 mmol, 1.0 equiv.), the aromatic aldehyde (1.0 mmol, 1.0 equiv.), and the electron-rich alkene (e.g., trans-anethole, 1.2 mmol, 1.2 equiv.).

-

Solvent and Catalyst Addition: Dissolve the reactants in a suitable solvent (e.g., acetonitrile or dichloromethane, 5 mL). Add the catalyst (e.g., ceric ammonium nitrate (CAN), 0.1 mmol, 10 mol%) to the stirring solution. The choice of a Lewis acid catalyst is critical to activate the in situ-formed imine towards nucleophilic attack by the alkene.

-

Reaction Execution: Stir the reaction mixture at room temperature (or gentle heat, e.g., 40 °C, if required) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Isolation: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired tetrahydroquinoline derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

3.2. Protocol 2: Asymmetric Synthesis via Organocatalyzed Aza-Michael/Cyclization

This protocol outlines an enantioselective synthesis leveraging a chiral catalyst to induce stereocontrol, a critical step for producing compounds intended for biological evaluation.[21]

Methodology:

-

Reactant and Catalyst Setup: In a dry vial, combine the 2-aminobenzaldehyde or a related aniline derivative (0.5 mmol, 1.0 equiv.), the α,β-unsaturated carbonyl compound (e.g., a chalcone, 0.6 mmol, 1.2 equiv.), and the chiral organocatalyst (e.g., a quinidine-derived thiourea, 0.05 mmol, 10 mol%).

-

Solvent and Additives: Add a high-purity, anhydrous solvent (e.g., toluene or chloroform, 2 mL). In some cases, a co-catalyst or additive (e.g., L-phenylalanine) may be required to facilitate the reaction and enhance enantioselectivity.[21]

-

Reaction Execution: Stir the mixture at the optimized temperature (e.g., 0 °C to room temperature) for 24-72 hours. Monitor the reaction for the consumption of starting materials by TLC.

-

Reductive Amination/Cyclization: After the initial aza-Michael addition is complete, the intermediate may spontaneously cyclize, or a subsequent step may be needed. For reductive cyclization, a reducing agent like Hantzsch ester (1.5 equiv.) can be added directly to the mixture, followed by continued stirring until the cyclized, reduced product is formed.

-

Purification: Concentrate the reaction mixture directly onto silica gel and purify by flash column chromatography to isolate the enantiomerically enriched tetrahydroquinoline.

-

Analysis: Determine the yield and confirm the structure by NMR and HRMS. Crucially, determine the enantiomeric excess (ee) of the product using Chiral High-Performance Liquid Chromatography (HPLC).

Part 4: Data Synthesis and Application in Drug Discovery

The ultimate goal of synthesizing novel THQ derivatives is to identify new therapeutic agents. This requires a systematic evaluation of their biological activity and an understanding of their Structure-Activity Relationships (SAR).

4.1. Case Study: THQ Derivatives as PI3K/mTOR Inhibitors in Oncology

The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[6] Several THQ-based compounds have been investigated as inhibitors of this pathway.

One study synthesized a series of novel tetrahydroquinolinones and evaluated their anticancer activity against colorectal cancer cell lines.[6] The lead compound, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) , demonstrated potent antiproliferative activity. Mechanistic studies revealed that it induced massive oxidative stress, leading to autophagy-mediated cell death by inhibiting the PI3K/AKT/mTOR signaling pathway.[6] This provides a clear, validated link between a specific THQ scaffold and a high-value oncology target.

4.2. Structure-Activity Relationship (SAR) Summary

Systematic modification of the THQ core is essential for optimizing potency, selectivity, and pharmacokinetic properties. The table below synthesizes key SAR insights from the literature.

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference |

| N1 (Nitrogen) | Alkyl, Benzyl, Acyl | Modulates lipophilicity and can interact with specific hydrophobic pockets in the target protein. N-substitution is critical for tuning activity and ADME properties. | [16] |

| C2 | Alkyl, Aryl | The size and nature of the C2 substituent are crucial for stereocontrol in asymmetric syntheses and directly impact target binding. Often a key interaction point. | [17] |

| C4 | Aryl, Ester | Introduction of an aryl group at C4 is common in Povarov-derived THQs and often enhances anticancer and other activities. Can establish a key stereocenter. | [6][22] |

| C6 | Hydroxyl, Amino | Electron-donating groups on the benzo ring, particularly at C6, can enhance antioxidant activity.[1] | |

| C7 | Halogen (e.g., Fluorine) | Incorporation of fluorine can improve metabolic stability and binding affinity (e.g., as a γ-secretase inhibitor).[1] |

Table 1: Summary of Key Structure-Activity Relationships for Tetrahydroquinoline Derivatives.

Conclusion and Future Outlook

The 1,2,3,4-tetrahydroquinoline scaffold remains a fertile ground for discovery in medicinal chemistry. The continuous evolution of synthetic methodologies—from powerful multicomponent reactions to elegant, sustainable catalytic cycles—ensures that chemists can access novel and increasingly complex derivatives with greater efficiency and stereocontrol. The challenge and opportunity for the future lie in applying these advanced synthetic tools to design next-generation THQ derivatives that are not only potent but also highly selective for their intended biological targets, ultimately translating the synthetic versatility of this remarkable scaffold into tangible therapeutic breakthroughs.

References

- Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Parul Institute of Pharmacy.

-

Wentland, M. P. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(7), 7578-7604. [Link]

-

(n.d.). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Research.[Link]

-

(n.d.). Asymmetric synthesis of 2-alkyl-substituted tetrahydroquinolines by an enantioselective aza-Michael reaction. Organic & Biomolecular Chemistry.[Link]

-

Ramachary, D. B., & Shruthi, K. S. (2014). Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis. Organic & Biomolecular Chemistry, 12(25), 4300-4304. [Link]

-

Wang, Z., Fei, Y., Tang, C., Cui, L., Shen, J., Yin, K., & Lu, S. (2021). Diastereoselective Synthesis of Tetracyclic Tetrahydroquinoline Derivative Enabled by Multicomponent Reaction of Isocyanide, Allenoate, and 2-Aminochalcone. Organic Letters, 23(11), 4239-4243. [Link]

-

Wang, Z., Fei, Y., Tang, C., Cui, L., Shen, J., Yin, K., & Lu, S. (2021). Diastereoselective Synthesis of Tetracyclic Tetrahydroquinoline Derivative Enabled by Multicomponent Reaction of Isocyanide, Allenoate, and 2-Aminochalcone. Organic Letters.[Link]

-

(2022). Organocatalytic Asymmetric Synthesis of Tetrahydroquinolines from ortho-Aminophenyl para-Quinone Methides. Organic Letters.[Link]

-

(n.d.). Asymmetric synthesis of tetrahydroquinolines via aza-Michael reactions. Spiral, Imperial College London.[Link]

-

Xie, M., et al. (2012). Asymmetric Synthesis of Tetrahydroquinolines with Quaternary Stereocenters Through the Povarov Reaction. Angewandte Chemie International Edition, 51(19), 4721-4725. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13853-13881. [Link]

-

Ryczkowska, M., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Research Square.[Link]

-

Singh, M., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587-1622. [Link]

-

El-Sepelgy, O., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(20), 7927-7931. [Link]

-

El-Sepelgy, O., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters.[Link]

-

Fatima, S., et al. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules, 25(12), 2768. [Link]

-

(n.d.). Multicomponent Synthesis of Tetrahydroisoquinolines. Synfacts.[Link]

-

(n.d.). Tetrahydroquinoline. Wikipedia.[Link]

-

(n.d.). Sequential multicomponent synthesis of 1,2,3,4-tetrahydroquinolines and... ResearchGate.[Link]

-

(n.d.). Synthesis of tetrahydroquinolines. Organic Chemistry Portal.[Link]

-

Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(10), 6143-6237. [Link]

-

(2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules.[Link]

-

(n.d.). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry.[Link]

-

(2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate.[Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.[Link]

-

(2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate.[Link]

-

Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437-2442. [Link]

-

(2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.[Link]

-

(2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central.[Link]

-

(2025). Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. ResearchGate.[Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 10. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Asymmetric synthesis of 2-alkyl-substituted tetrahydroquinolines by an enantioselective aza-Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Asymmetric synthesis of tetrahydroquinolines via aza-Michael reactions [spiral.imperial.ac.uk]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Asymmetric Synthesis of Tetrahydroquinolines with Quaternary Stereocenters Through the Povarov Reaction. (2012) | Mingsheng Xie | 33 Citations [scispace.com]

Pharmacological profile of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile

An In-Depth Technical Guide to the Pharmacological Profile of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxo-1,2,3,4-tetrahydroquinoline core is a recognized privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. This guide focuses on a specific derivative, this compound, a molecule of significant interest due to its unique structural features. While comprehensive pharmacological data for this exact compound is not extensively published, this document synthesizes information from closely related analogs to construct a predictive pharmacological profile. We will explore its plausible synthesis, potential molecular targets, and key therapeutic areas. Furthermore, this guide provides detailed, field-proven experimental protocols for researchers to validate these hypotheses and further characterize its activity. The insights and methodologies presented herein are designed to empower research and development professionals to unlock the therapeutic potential of this promising chemical entity.

Introduction and Rationale

The quinoline and quinolinone ring systems are foundational structures in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The saturation of the pyridine ring to form a tetrahydroquinoline derivative introduces a three-dimensional architecture that can significantly enhance binding affinity and selectivity for various biological targets. The "2-oxo" feature establishes a lactam, providing a rigid scaffold and potential hydrogen bonding capabilities.

This guide specifically examines this compound. The strategic placement of a carbonitrile group at the 6-position is of particular interest. The nitrile moiety is a versatile pharmacophore; it is a strong hydrogen bond acceptor and can serve as a bioisostere for a carbonyl group, potentially engaging in key interactions within a target's active site.[2] Studies on related quinoline-6-carbonitrile compounds have demonstrated their potential as potent and selective kinase inhibitors, underscoring the importance of this functional group.[3][4]

Given the limited direct data on this specific molecule, this guide will construct an inferred pharmacological profile, drawing on structure-activity relationships (SAR) from analogous 2-oxoquinolines and 6-carbonitrile substituted heterocycles. We will postulate its primary therapeutic potential in oncology and provide the necessary experimental frameworks to systematically investigate this hypothesis.

Plausible Synthetic Pathway

A practical synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available materials. A plausible and efficient route involves the cyclization of a substituted aniline precursor. The following workflow outlines a logical synthetic strategy.

Caption: A plausible synthetic workflow for this compound.

Predicted Pharmacological Profile & Potential Mechanisms

Based on its structural features and data from related analogs, the primary therapeutic application for this compound is likely in oncology.

Potential Molecular Target: Protein Kinases

The quinoline-6-carbonitrile scaffold has been successfully employed to develop potent and selective inhibitors of Cyclin-Dependent Kinases 8 and 19 (CDK8/19).[3][4] These kinases are crucial regulators of transcription and are implicated in various cancers. The nitrile group in these inhibitors forms a key hydrogen bond with the hinge region of the kinase, a critical interaction for potent inhibition.

Hypothesized Mechanism of Action: We hypothesize that this compound acts as an ATP-competitive inhibitor of one or more protein kinases. The 2-oxo group and the NH of the lactam can act as hydrogen bond donors and acceptors, while the 6-carbonitrile group anchors the molecule in the active site through a critical hydrogen bond with the kinase hinge region.

Caption: Hypothesized binding mode within a kinase active site.

Potential Cellular Activity: Antiproliferative Effects and Autophagy Modulation

Analogs such as 2-oxo-1,2-dihydroquinoline-4-carboxamides have demonstrated potent antiproliferative activity in esophageal squamous cell carcinoma (ESCC) cell lines, with autophagy modulation suggested as a potential mechanism of action.[1] Autophagy is a cellular degradation process that can either promote cell survival or cell death depending on the context, making its modulation a compelling anticancer strategy.

Hypothesized Cellular Impact: The compound may induce cell cycle arrest and apoptosis in cancer cells. This could be a downstream effect of kinase inhibition or a separate activity. A plausible mechanism is the induction of autophagic cell death, which can be monitored by observing the conversion of LC3-I to LC3-II.

Caption: Simplified signaling pathway for induction of autophagic cell death.

Experimental Protocols for Pharmacological Characterization

To validate the hypothesized pharmacological profile, a systematic, multi-tiered experimental approach is required. The following protocols provide a robust framework for initial characterization.

In Vitro Antiproliferative Activity Screening

Objective: To determine the cytotoxic and cytostatic effects of the compound against a panel of human cancer cell lines.

Methodology: MTT Assay

-

Cell Plating: Seed cancer cells (e.g., HCT116, HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

-

Rationale: This density ensures cells are in the logarithmic growth phase during the experiment.

-

-

Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Rationale: A 72-hour incubation period allows for multiple cell doubling times, providing a clear window to observe antiproliferative effects.

-

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

In Vitro Kinase Inhibition Assay

Objective: To screen the compound against a panel of protein kinases to identify potential molecular targets.

Methodology: Kinase Panel Screening (Example: LanthaScreen™ Eu Kinase Binding Assay)

-

Assay Preparation: The assay is typically run in a 384-well plate format. It involves three key components: the kinase of interest tagged with a GST tag, an Alexa Fluor™ 647-labeled ATP-competitive tracer, and a Europium-labeled anti-GST antibody.

-

Compound Addition: Add the test compound at various concentrations to the assay wells.

-

Reagent Addition: Add the kinase, tracer, and antibody mixture to the wells.

-

Rationale: In the absence of an inhibitor, the tracer binds to the kinase, bringing the Europium (donor) and Alexa Fluor (acceptor) into close proximity, resulting in a high TR-FRET signal.

-

-

Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

-

Signal Detection: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Data Analysis: Calculate the emission ratio. An active inhibitor will displace the tracer from the kinase, disrupting FRET and causing a decrease in the signal. Determine IC₅₀ values from the dose-response curves.

-

Self-Validation: The assay includes positive controls (known inhibitors) and negative controls (no inhibitor) to ensure assay performance and calculate Z' factor for robustness.

-

Western Blot for Autophagy Markers

Objective: To determine if the compound induces autophagy in treated cells.

Methodology:

-

Cell Treatment: Treat a selected cancer cell line (e.g., one that shows high sensitivity in the MTT assay) in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Rationale: Equal protein loading is critical for accurate semi-quantitative comparison between samples.

-

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against LC3B overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities. An increase in the ratio of LC3-II (lipidated form, ~14 kDa) to LC3-I (cytosolic form, ~16 kDa) indicates an induction of autophagy.

Quantitative Data Summary (Predictive)

The following tables represent hypothetical data that could be generated from the protocols described above, providing a clear framework for data presentation.

Table 1: Predicted Antiproliferative Activity (IC₅₀ Values)

| Cell Line | Histology | Predicted IC₅₀ (µM) |

| HCT116 | Colorectal Carcinoma | 5.2 |

| A549 | Lung Carcinoma | 8.9 |

| HeLa | Cervical Cancer | 3.8 |

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| PC-3 | Prostate Cancer | 7.1 |

Table 2: Predicted Kinase Inhibition Profile (IC₅₀ Values)

| Kinase Target | Predicted IC₅₀ (nM) | Selectivity Notes |

| CDK8 | 85 | High selectivity over other CDKs |

| CDK19 | 150 | |

| VEGFR2 | > 10,000 | Low off-target activity |

| EGFR | > 10,000 | Low off-target activity |

Conclusion and Future Directions

This compound represents a molecule with significant, albeit currently unexplored, therapeutic potential. Based on robust structure-activity relationship data from analogous compounds, we have constructed a plausible pharmacological profile centered on kinase inhibition and antiproliferative activity, likely through the modulation of critical cellular pathways such as autophagy. The 6-carbonitrile moiety is predicted to be a key determinant of activity, anchoring the molecule within the target's active site.

The experimental protocols detailed in this guide provide a clear and validated roadmap for the initial characterization of this compound. Successful validation of these hypotheses should be followed by:

-

Lead Optimization: Systematic modification of the tetrahydroquinoline core to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluation of the compound in relevant xenograft or patient-derived xenograft (PDX) animal models.

-

ADME/Tox Profiling: Comprehensive assessment of its absorption, distribution, metabolism, excretion, and toxicity profiles.

This technical guide serves as a foundational resource to accelerate the investigation of this compound, paving the way for its potential development as a novel therapeutic agent.

References

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12254-12287. Available at: [Link]

-

Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. (2018). European Journal of Medicinal Chemistry, 155, 516-530. Available at: [Link]

-

A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. (2022). Journal of Medicinal Chemistry, 65(4), 3243-3260. Available at: [Link]

-

Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents. (2021). Bioorganic Chemistry, 106, 104469. Available at: [Link]

-

A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. (2022). PubMed. Available at: [Link]

-

2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. (2011). Bioorganic & Medicinal Chemistry Letters, 21(21), 6322-7. Available at: [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2007). Journal of Medicinal Chemistry, 50(26), 6449-6484. Available at: [Link]

Sources

- 1. Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

In-silico modeling of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile interactions

An In-Depth Technical Guide: In-Silico Modeling of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile Interactions

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, derivatives of 2-oxo-1,2,3,4-tetrahydroquinoline have demonstrated significant biological activity, making them compelling candidates for drug discovery programs. This technical guide provides a comprehensive, in-depth walkthrough of a robust in-silico modeling workflow designed to investigate the interactions of a specific derivative, this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from initial target identification to the nuanced analysis of molecular dynamics. This document serves as a practical blueprint for computational chemists and drug development professionals seeking to elucidate binding mechanisms, predict affinity, and assess the drug-like properties of novel small molecules, thereby accelerating the path from hypothesis to experimental validation.

Foundational Strategy: Target Identification and Rationale

The journey of a drug candidate begins with a target. The selection of a biological target is the most critical step, dictating the therapeutic context of all subsequent investigations. For a novel or sparsely studied compound like this compound, a multi-pronged approach to target identification is essential.

1.1. Literature and Scaffolding Analysis